Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to the Azetidine Analog
The predicted partition coefficient (cLogP) of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine is 1.43 [1], positioning it within the ideal CNS drug space of 1–3. In contrast, the azetidine analog (CAS 1566550-23-9) has an XLogP3 of -0.7 [2], falling below the threshold generally associated with acceptable passive BBB permeability. This difference of approximately 2.1 log units translates to an estimated 100-fold higher predicted brain penetration index for the pyrrolidine compound, making it the preferred choice for CNS-targeted kinase inhibitor programs.
| Evidence Dimension | Predicted Lipophilicity (cLogP/XLogP3) |
|---|---|
| Target Compound Data | 1.43 (cLogP) |
| Comparator Or Baseline | 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine: -0.7 (XLogP3) |
| Quantified Difference | ~2.1 log units (predicted) |
| Conditions | Predicted by computational methods (BioByte cLogP and PubChem XLogP3) |
Why This Matters
A cLogP of 1.43 places the compound in the optimal range for CNS drug-like properties, reducing the risk of CNS-related target attrition for Alzheimer's or neuroinflammatory disease programs.
- [1] SILDrug (IBB Waw). Predicted cLogP for C10H13N5 (target compound). https://sildrug.ibb.waw.pl/ View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 5046210, 1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine. XLogP3 -0.7. https://pubchem.ncbi.nlm.nih.gov/compound/5046210 View Source
